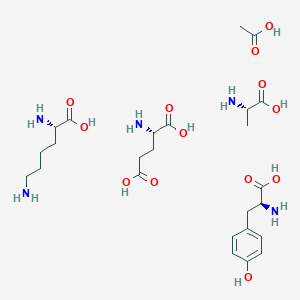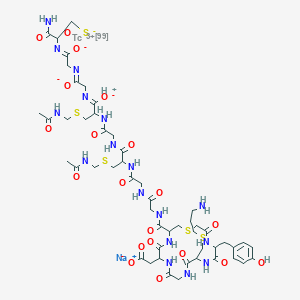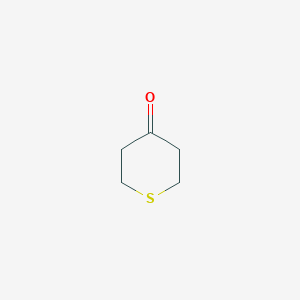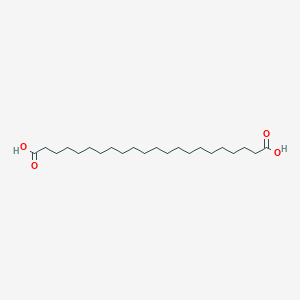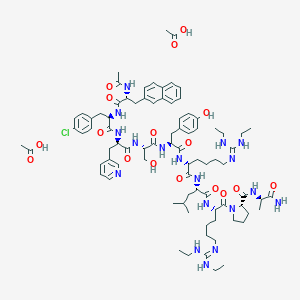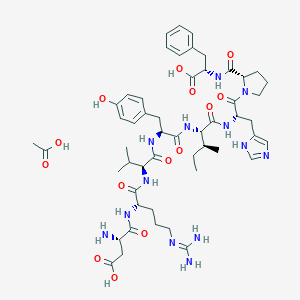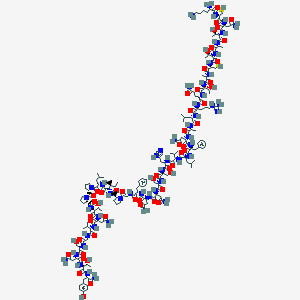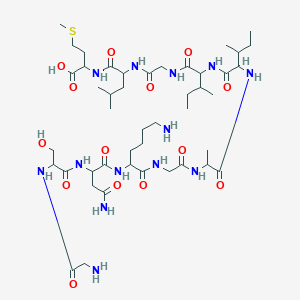
β-淀粉样蛋白肽 (25-35)
描述
Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ(25-35) represents the region that aggregates during plaque formation and is a functional domain implicated in both neurotrophic and neurotoxic effects .
Synthesis Analysis
The synthesis of Aβ(25-35) involves the proteolytic cleavage of a larger glycoprotein named amyloid precursor protein (APP). APP is a type 1 membrane glycoprotein that plays an important role in a range of biological activities, including neuronal development, signaling, intracellular transport, and other aspects of neuronal homeostasis .
Molecular Structure Analysis
The conformational transitions of Aβ(25-35) in different microenvironments have been studied using spectroscopic techniques such as CD and Fourier transform infrared spectroscopy . It was observed that a stored peptide concentrates on dissolution in methanol adopts a minor α-helical conformation along with unordered structures .
Chemical Reactions Analysis
The mechanism of structural transition involved in the monomeric Aβ to toxic assemblage is yet to be understood at the molecular level . Early results indicate that oriented molecular crowding has a profound effect on their assemblage formation .
Physical And Chemical Properties Analysis
Amyloid β (Aβ) peptides are one of the classes of amphiphilic molecules that on dissolution in aqueous solvents undergo interesting conformational transitions . These conformational changes are known to be associated with their neuronal toxicity .
科学研究应用
Here is a comprehensive analysis of the scientific research applications of Amyloid beta-peptide(25-35), focusing on six unique applications:
Aggregation Studies
Amyloid beta-peptide(25-35) is used in research to study its aggregation properties. This peptide fragment can form large β-sheet aggregates, which are characteristic of amyloid fibrils found in Alzheimer’s disease (AD) patients’ brains .
Cytotoxicity Assessment
Research has utilized Amyloid beta-peptide(25-35) to explore its cytotoxic effects. The peptide’s ability to induce cell death is significant for understanding the neurodegenerative processes in AD .
Neurodegenerative Properties
Amyloid beta-peptide(25-35) serves as a model to investigate its neurodegenerative properties. Studies focus on how this peptide fragment contributes to the pathology of AD by inducing neurotoxicity .
Inflammation and Immune Response
This peptide has been shown to induce the release of pro-matrix metalloprotease-9 (pro-MMP-9) from human neutrophils, suggesting its role in inflammatory processes associated with AD .
Lipid Membrane Interaction
Amyloid beta-peptide(25-35) is used to study its interaction with lipid membranes. This interaction is crucial for understanding the peptide’s damaging influence on cellular structures in AD .
Conformational Change Monitoring
The conformational changes of Amyloid beta-peptide(25-35) are monitored to understand its biological behavior better. This research helps mimic the full-length amyloid peptides’ toxicity and aggregation behavior .
作用机制
Target of Action
Amyloid beta-peptide(25-35), also known as Amyloid Protein (25-35), primarily targets the lipid membranes of cells . It is considered a key factor in Alzheimer’s disease (AD) and its damaging influence has shifted from large fibrils observed in the inter-cellular environment to small oligomers interacting with a cell membrane .
Mode of Action
The peptide interacts with its targets, causing significant changes in the structure and functionality of the lipid membranes . The ability of the peptide to interact with the membrane was found to depend on the structural and elasto-mechanical properties of the membrane . The peptide triggers a reorganization of lipid membranes, leading to changes in the membrane’s overall shape and thickness . This process is consistent with the action of separate peptides or small size peptide oligomers .
Biochemical Pathways
The peptide is known to be cleaved enzymatically from a transmembrane amyloid precursor protein (APP) in 1–40 and 1–42 isoforms . The transformation from the membrane monomeric peptide to an aggregated fibril outside the membrane is yet to be understood . These peptides and their interactions with the membrane may play a major role in triggering the onset of ad .
Pharmacokinetics
It is known that the peptide’s interactions with the membrane and its resulting effects are influenced by the structural properties of the membrane .
Result of Action
The peptide’s interaction with the lipid membranes leads to membrane damage and a consequent reorganization of its structure . This results in a decrease in cell viability, an increase in cellular necrosis, and an increase in the production of reactive oxygen species (ROS) . It also triggers a decrease in the enzyme glutathione peroxidase .
Action Environment
The peptide’s action is influenced by environmental factors such as temperature . For example, the peptide triggers a reorganization of lipid membranes driven by temperature changes . The thermodynamic phase of lipids plays a key role in determining the membrane’s structural properties and thus influences the peptide’s interaction with the membrane .
安全和危害
未来方向
There are ongoing efforts to develop therapeutic strategies for treating Alzheimer’s disease. These prospects include agents acting on Aβ, its receptors and tau protein, such as small molecules, vaccines and antibodies against Aβ; inhibitors or modulators of β- and γ-secretase; Aβ-degrading proteases; tau protein inhibitors and vaccines; amyloid dyes and microRNAs .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHBNMPFWRHGDF-SLVFWPMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81N13O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amyloid beta-peptide(25-35) | |
Q & A
Q1: How does Aβ25-35 interact with its target and what are the downstream effects?
A1: While the precise target of Aβ25-35 remains elusive, research suggests it strongly interacts with cell membranes. [] This interaction disrupts the lipid bilayer, potentially impacting the function of membrane-bound proteins like ion channels and receptors. [] Consequently, Aβ25-35 exposure leads to various downstream effects, including:
- Increased intracellular calcium: Aβ25-35 elevates intracellular calcium levels ([Ca2+]i), a critical event in neuronal dysfunction. [] This calcium overload can disrupt numerous cellular processes, eventually leading to cell death.
- Oxidative stress: Aβ25-35 induces oxidative stress by increasing reactive oxygen species (ROS) production and decreasing antioxidant enzyme activity. [, , ] This imbalance further contributes to neuronal damage.
- Mitochondrial dysfunction: Aβ25-35 can disrupt mitochondrial membrane potential, impacting energy production and ultimately promoting apoptosis. [, ]
- Apoptosis: Aβ25-35 induces neuronal apoptosis through various pathways, including caspase activation and changes in Bcl-2 family protein expression. [, , ]
- Inflammatory response: Aβ25-35 can activate microglia, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). [, ] This inflammatory cascade further exacerbates neuronal damage.
Q2: Does Aβ25-35 affect sphingolipid metabolism?
A2: Yes, recent research suggests Aβ25-35 inhibits Glucosylceramide Synthase (GCS), an enzyme crucial for ceramide glycosylation. [] This inhibition disrupts the balance of sphingolipids, potentially contributing to Aβ25-35 induced cytotoxicity.
Q3: What is the role of the Notch-1 signaling pathway in Aβ25-35 induced neurotoxicity?
A3: Studies indicate that Aβ25-35 can activate the Notch-1 signaling pathway in PC12 cells. [] Inhibiting this pathway appears to protect against Aβ25-35 induced apoptosis, suggesting it plays a role in mediating the peptide's toxic effects.
Q4: What is the molecular formula and weight of Aβ25-35?
A4: The molecular formula of Aβ25-35 is C152H252N42O42S. Its molecular weight is approximately 3515.9 g/mol.
Q5: What is known about the structural characteristics of Aβ25-35?
A5: Aβ25-35 has a high affinity for lipid environments, adopting an alpha-helical structure within lipid membranes. [, ] This structure contrasts with its more flexible conformation in aqueous solutions. [, ] The N-terminal region of the peptide remains largely disordered regardless of the environment. []
Q6: How stable is Aβ25-35?
A6: Aβ25-35, like other Aβ fragments, is prone to aggregation. This aggregation process is influenced by factors like concentration, temperature, and pH.
Q7: What are some potential therapeutic strategies being explored to counteract the effects of Aβ25-35?
A7: Research focusing on mitigating Aβ25-35 induced neurotoxicity investigates various avenues:
- Antioxidant therapy: Compounds with antioxidant properties, such as melatonin and bilobalide, have shown promise in protecting neurons from Aβ25-35 induced oxidative damage. [, , ]
- Anti-inflammatory agents: Reducing Aβ25-35 triggered inflammation using anti-inflammatory agents could offer neuroprotection. []
Q8: Are there any natural compounds that exhibit protective effects against Aβ25-35 induced neurotoxicity?
A8: Yes, several natural compounds have shown promising results in preclinical studies:
- Melatonin: This neurohormone demonstrates protective effects against Aβ25-35 induced oxidative stress, apoptosis, and cognitive impairment in animal models. [, , ]
- Bilobalide: A constituent of Ginkgo biloba extract, bilobalide, exhibits antioxidant properties and protects PC12 cells from Aβ25-35 induced cytotoxicity. []
- Luteolin: This flavonoid found in various plants demonstrates antioxidant and anti-inflammatory effects, protecting rat cerebral microvascular endothelial cells from Aβ25-35 induced damage. []
- Osthole: A natural coumarin derivative, osthole, exhibits neuroprotective effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in astrocytes induced by Aβ25-35. []
- Valeriana officinalis extracts: Extracts from this plant, traditionally used for its sedative properties, exhibit neuroprotective effects against Aβ25-35 toxicity, potentially by modulating calcium influx and oxidative stress. []
Q9: What is the significance of Aβ25-35 in AD research?
A9: Despite being a synthetic fragment, Aβ25-35 serves as a simplified model to study Aβ toxicity. Its consistent neurotoxic properties and reproducible effects make it valuable for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







